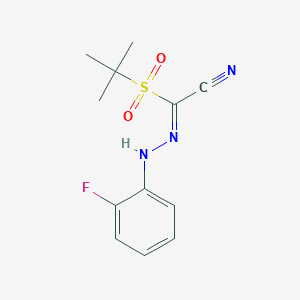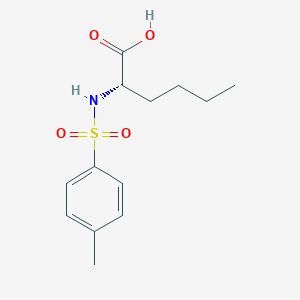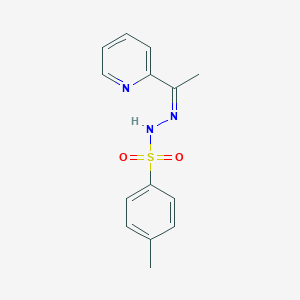
4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, which is further substituted with a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the intermediate 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with 2-acetylpyridine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the sulfonohydrazide group can interact with biological macromolecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- 4-methyl-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzene-1-sulfonohydrazide
- 4-methyl-N’-[(1E)-1-(pyridin-4-yl)ethylidene]benzene-1-sulfonohydrazide
- 4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonamide
Uniqueness
4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-yl group enhances its ability to form coordination complexes with metal ions, making it a valuable ligand in coordination chemistry. Additionally, its sulfonohydrazide group provides unique reactivity compared to similar compounds .
特性
分子式 |
C14H15N3O2S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
4-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12- |
InChIキー |
KUXKEXQWKKRQNS-VBKFSLOCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=CC=N2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
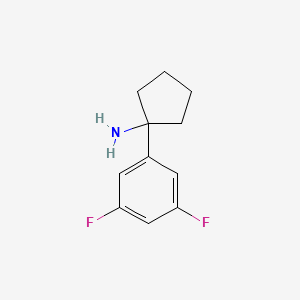
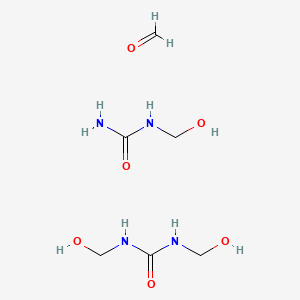

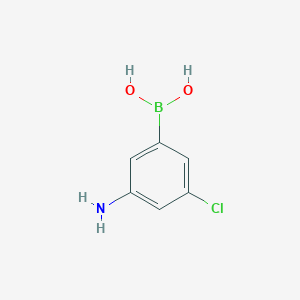
![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
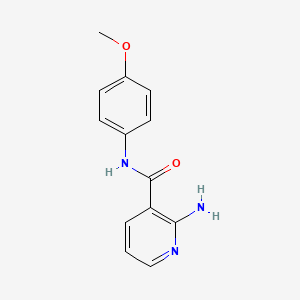
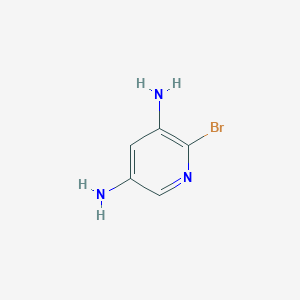
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
